meso-Tetra (4-methoxyphenyl) porphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
meso-Tetra (4-methoxyphenyl) porphine: is a synthetic porphyrin compound characterized by the presence of four methoxyphenyl groups attached to the meso positions of the porphine ring. Porphyrins are a class of organic compounds that play a crucial role in various biological processes, including oxygen transport and photosynthesis. The unique structure of this compound makes it an important compound for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of meso-Tetra (4-methoxyphenyl) porphine typically involves the condensation of pyrrole with 4-methoxybenzaldehyde under acidic conditions. The reaction is often carried out using a method similar to the Adler-Longo or Lindsey synthesis, which involves the use of a Lewis acid catalyst such as boron trifluoride etherate. The reaction mixture is refluxed, and the resulting porphyrin is purified through chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The purification process may include crystallization and recrystallization techniques to obtain high-purity porphyrin .
Analyse Chemischer Reaktionen
Types of Reactions: meso-Tetra (4-methoxyphenyl) porphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form porphyrin dications.
Reduction: Reduction reactions can lead to the formation of metalloporphyrins when metal ions are introduced.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Metal salts like zinc acetate or iron chloride are used for metallation.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Porphyrin dications.
Reduction: Metalloporphyrins.
Substitution: Derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
meso-Tetra (4-methoxyphenyl) porphine has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and photochemical reactions.
Biology: Employed in the study of enzyme mimetics and as a model compound for heme proteins.
Medicine: Investigated for its potential in photodynamic therapy (PDT) for cancer treatment.
Industry: Utilized in the development of sensors and as a component in dye-sensitized solar cells
Wirkmechanismus
The mechanism of action of meso-Tetra (4-methoxyphenyl) porphine involves its ability to generate singlet oxygen upon light irradiation. This property is particularly useful in photodynamic therapy, where the singlet oxygen produced can induce cell death in cancer cells. The compound interacts with cellular components, leading to oxidative stress and apoptosis .
Vergleich Mit ähnlichen Verbindungen
meso-Tetra (4-carboxyphenyl) porphine: Known for its use in photodynamic therapy and as a photosensitizer.
meso-Tetra (4-sulfonatophenyl) porphine: Used in optoelectronics and as a theranostic agent.
meso-Tetra (4-pyridyl) porphine: Employed in the study of supramolecular chemistry and as a building block for nanostructures
Uniqueness: meso-Tetra (4-methoxyphenyl) porphine is unique due to its methoxy substituents, which enhance its solubility and photophysical properties. This makes it particularly suitable for applications in photodynamic therapy and as a photosensitizer in various chemical reactions .
Eigenschaften
Molekularformel |
C48H56N4O4 |
---|---|
Molekulargewicht |
753.0 g/mol |
IUPAC-Name |
5,10,15,20-tetrakis(4-methoxyphenyl)-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin |
InChI |
InChI=1S/C48H56N4O4/c1-53-33-13-5-29(6-14-33)45-37-21-23-39(49-37)46(30-7-15-34(54-2)16-8-30)41-25-27-43(51-41)48(32-11-19-36(56-4)20-12-32)44-28-26-42(52-44)47(40-24-22-38(45)50-40)31-9-17-35(55-3)18-10-31/h5-21,23,26,28,37-52H,22,24-25,27H2,1-4H3 |
InChI-Schlüssel |
MWJDSZHHPJCZOW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2C3CCC(N3)C(C4C=CC(N4)C(C5CCC(N5)C(C6C=CC2N6)C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)C9=CC=C(C=C9)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.